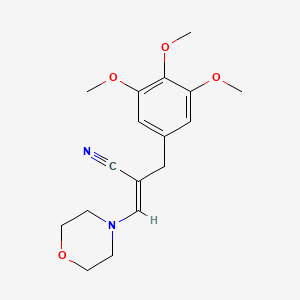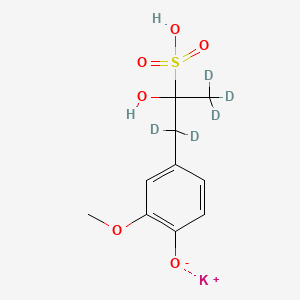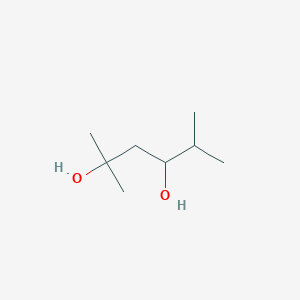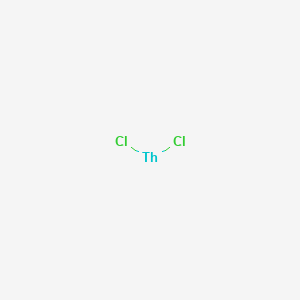![molecular formula C9H13Cl2NO2 B13824862 4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone is a chemical compound with the molecular formula C9H13Cl2NO2 It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methyl group, as well as a morpholine ring attached to a methanone group
准备方法
The synthesis of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone involves several steps. One common synthetic route includes the reaction of 2,2-dichloro-1-methylcyclopropane with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
科学研究应用
(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
作用机制
The mechanism of action of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
相似化合物的比较
(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone can be compared with other similar compounds, such as:
(3-(2,2-Dichloro-vinyl)-2,2-dimethyl-cyclopropyl)-morpholin-4-yl-methanone: This compound has a similar cyclopropyl and morpholine structure but differs in the presence of a vinyl group instead of a methyl group.
(2,2-Dichloro-1-methylcyclopropyl)(4-morpholinyl)methanone: This compound is structurally similar but may have different substituents on the cyclopropyl ring.
The uniqueness of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C9H13Cl2NO2 |
|---|---|
分子量 |
238.11 g/mol |
IUPAC 名称 |
(2,2-dichloro-1-methylcyclopropyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H13Cl2NO2/c1-8(6-9(8,10)11)7(13)12-2-4-14-5-3-12/h2-6H2,1H3 |
InChI 键 |
OOUZPAHXXHUISZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(Cl)Cl)C(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)

![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)

![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)


![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)

